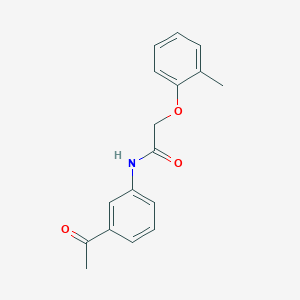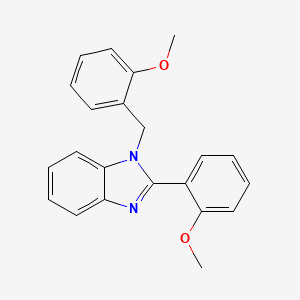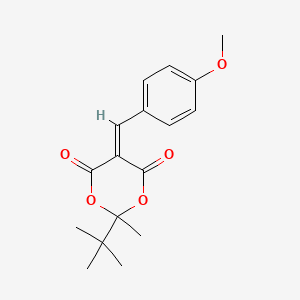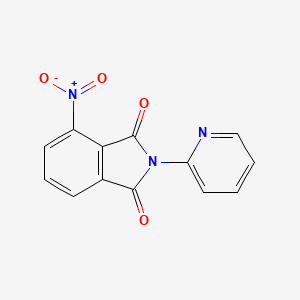![molecular formula C18H20N2OS B5588661 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5588661.png)
3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one” is a benzo[h]quinazoline derivative. It is spiro-conjugated in the 5-position to a cyclohexane ring .
Synthesis Analysis
The synthesis of this compound involves the condensation of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1’-cyclohexane]-4(6H)-one with various halides in the presence of KOH . This reaction yields 2-sulfanyl-substituted 3-ethyl-4-oxo-3,4,5,6-tetrahydrospiro[benzo[h]-quinazoline-5,1’-cyclohexane] derivatives .Chemical Reactions Analysis
The compound can undergo further reactions. For instance, 3-ethyl-2-methylthio-3H-spiro[benzo[h]quinazolin-5,1’-cyclohexane]-4(6H)-one can be prepared from it and transformed into 1-sulfanyl-substituted triazolobenzoquinazolines .Applications De Recherche Scientifique
- Research : Some derivatives of compound I exhibit high anti-MAO activity. This property could be explored further for potential therapeutic applications .
- Findings : Certain synthesized compounds derived from I demonstrate antitumor activity. Investigating their mechanisms of action and potential clinical use is warranted .
- Compound I : It serves as a precursor for spiro-conjugated benzo[h]quinazolines. These compounds are fused at the 5-position to a cyclohexane ring, offering structural diversity and potential pharmacological applications .
- Derivatives : By reacting I with various halides, 2-sulfanyl-substituted 3-ethyl-4-oxo-3,4,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1’-cyclohexane] derivatives are obtained. Additionally, hydrazino-derivatives can be synthesized from I .
Anti-Monoamine Oxidase Activity
Antitumor Properties
Spiro-Conjugated Benzo[h]quinazolines
Synthesis Methodology
Experimental Techniques
Mécanisme D'action
Target of Action
It is noted that several of the synthesized compounds exhibited high anti-monoamine oxidase and antitumor activity
Mode of Action
The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It is known that the compound was synthesized by reacting 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1’-cyclopentan]-4(6H)-one with halides .
Result of Action
It is noted that several of the synthesized compounds exhibited high anti-monoamine oxidase and antitumor activity . This suggests that the compound may have a significant impact on monoamine oxidase activity and tumor growth at the molecular and cellular levels.
Propriétés
IUPAC Name |
3-ethyl-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-2-20-16(21)14-15(19-17(20)22)13-8-4-3-7-12(13)11-18(14)9-5-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEGLRIYLCWVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-2-sulfanyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588581.png)

![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)quinolin-2(1H)-one](/img/structure/B5588602.png)

![6-ethyl-N,N-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5588614.png)


![11,11'-oxybis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)](/img/structure/B5588626.png)
![3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B5588636.png)


![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5588653.png)
![4-methyl-2-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5588656.png)
